molecular formula C5H6N2O2 B156598 Methyl 1H-pyrazole-4-carboxylate CAS No. 51105-90-9

Methyl 1H-pyrazole-4-carboxylate

Cat. No. B156598
CAS RN: 51105-90-9
M. Wt: 126.11 g/mol
InChI Key: VFTZKSMAJVLWOV-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazole-4-carboxylate” is a compound that is used as a pharmaceutical intermediate . It is a member of pyrazoles and a monocarboxylic acid .


Synthesis Analysis

The synthesis of “Methyl 1H-pyrazole-4-carboxylate” involves a two-step process. It includes acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .


Molecular Structure Analysis

The molecular structure of “Methyl 1H-pyrazole-4-carboxylate” is discussed based on crystallographic results . The molecular formula is C5H6N2O2 .


Chemical Reactions Analysis

Pyrazole derivatives are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .


Physical And Chemical Properties Analysis

“Methyl 1H-pyrazole-4-carboxylate” has a molecular weight of 126.11 g/mol. Its exact mass and monoisotopic mass are 126.042927438 g/mol. It has a complexity of 116 and a topological polar surface area of 55 Ų .

Scientific Research Applications

Organic Chemistry

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of novel heterocyclic amino acids. These compounds are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .

Method of Application

In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters, which are then treated with N, N-dimethylformamide dimethyl acetal. The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .

Results or Outcomes

The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .

Fungicide

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of fungicides. Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .

Method of Application

The specific method of application or experimental procedures for this use case was not detailed in the sources.

Results or Outcomes

Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .

Medicinal Chemistry

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various bioactive chemicals in medicinal chemistry . Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

Results or Outcomes

A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .

Alcohol Dehydrogenase Inhibitor

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of Fomepizole, a synthetic alcohol dehydrogenase inhibitor . It blocks the formation of toxic ethylene glycol metabolites which are responsible for severe metabolic acidosis and renal failure .

Results or Outcomes

In limited human studies, Fomepizole reversed the toxicity of potentially lethal doses of ethylene glycol .

Agrochemistry

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various chemicals in agrochemistry . Pyrazoles have a wide range of applications in agrochemistry .

Results or Outcomes

Coordination Chemistry

Application Summary

“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various chemicals in coordination chemistry . Pyrazoles have a wide range of applications in coordination chemistry .

Safety And Hazards

While specific safety and hazard information for “Methyl 1H-pyrazole-4-carboxylate” is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

Future Directions

Recent research has focused on the synthesis of pyrazoles, their heteroannulated derivatives, and their applications as biologically active moieties . Further studies are needed to explore the potential applications of “Methyl 1H-pyrazole-4-carboxylate” in various fields.

properties

IUPAC Name

methyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTZKSMAJVLWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazole-4-carboxylate

CAS RN

51105-90-9
Record name Methyl 1H-pyrazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Pyrazolecarboxylic acid (514 mg) was dissolved in methanol (10 ml) and sulfuric acid (0.25 ml), and the mixture was stirred at room temperature for 2 hours, followed by refluxing under heating for 4 hours. After cooling, a 28% solution (0.95 ml) of sodium methylate in methanol was added to the reaction mixture for neutralization and the solvent was distilled away. Chloroform was added to the residue, and the residue was washed with water and brine and dried over anhydrous magnesium sulfate. The solvent was distilled away to give 433 mg of the title compound.
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0.95 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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0.25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cold saturated solution of HCl in methanol (500 ml), pyrazole-4-carboxylic acid (4) (19.2 g, 0.17 m) was added and the solution stirred at 0° C. for 3 hours and at ambient temperature overnight. The solvent was distilled off and the brown residue was dissolved in water. The aqueous solution was neutralized with NaHCO3 and the product was repeatedly extracted with ether (25×100 ml). The ether extract was dried over Mg SO4 and concentrated to give the methyl ester (5) as a pale yellow solid (13.59 g, 79.6%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
79.6%

Synthesis routes and methods III

Procedure details

44.45 g of methyl 3,3-dimethoxypropionate and 45 ml of methyl formate was dissolved to 180 ml of dimethoxyethane. Under nitrogen atmosphere, 12.8 g of 60% sodium hydride was added to the solution keeping the temperature of the solution at 40 to 50° C. during addition. Then the mixture was stirred at room temperature for 18 hours. 180 ml of diethylether was added to the reaction mixture, as a result, a solid was formed. The solid was collected by filteration, followed by washing with 60 ml of diethylether. The obtained solid was dried under reduced pressure for overnight to obtain 49.41 g of methyl 2-(dimethoxymethyl)-3-hydroxy-acrylate sodium salt. 9.91 g of methyl 2-(dimethoxymethyl)-3-hydroxy-acrylate sodium salt was suspended to 100 ml of ethanol. 2.50 g of hydrazine hydrate was added to the suspension, followed by stirring at room temperature for 3 hours and at 80° C. for 1 hour. 100 ml of water was added to the reaction mixture which was cooled to room temperature. The mixture was concentrated under reduced pressure to about 100 ml. The concentrated solution was extracted by ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was dissolved to ethyl acetate, activated carbon was added to it, and stirred for overnight. The suspension was filtered. The filtrate was concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to obtain 1.40 g of 4-methoxycarbonyl-1H-pyrazole.
Name
methyl 2-(dimethoxymethyl)-3-hydroxy-acrylate sodium salt
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1H-pyrazole-4-carboxylate

Citations

For This Compound
216
Citations
R Sridhar, PT Perumal, S Etti, G Shanmugam… - Bioorganic & medicinal …, 2004 - Elsevier
… This was followed by ethyl-1(2,4-dinitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate 2f, … (2,4-dinitrophenyl)-3-methyl-1H-pyrazole-4-carboxylate 2f is found to exhibit enhanced bacterial …
Number of citations: 263 www.sciencedirect.com
M Cheng, Q Wang, J Bao, Y Wu, L Sun… - New Journal of …, 2017 - pubs.rsc.org
… isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (H2L1, H2L2 and H2L3) were prepared via a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate (1). …
Number of citations: 17 pubs.rsc.org
G Menozzi, L Mosti, P Schenone - Journal of heterocyclic …, 1987 - Wiley Online Library
… a mixture of 3‐ and 5‐substituted ethyl 1‐methyl‐1H‐pyrazole‐4‐carboxylates with the exception of IIg, which gave in high yield methyl 5‐benzyl‐1‐methyl‐1H‐pyrazole‐4‐carboxylate, …
Number of citations: 97 onlinelibrary.wiley.com
L Cheng, ZH Shen, TM Xu, CX Tan… - Journal of …, 2018 - Wiley Online Library
… Then, the ethyl 1-methyl-3-methyl-1H-pyrazole-4-carboxylate was hydrolyzed to afford acid. The target compounds were prepared according to our previous work 11. 1-Methyl-3-methyl-…
Number of citations: 23 onlinelibrary.wiley.com
S Naveen, K Kumara, AD Kumar, KA Kumar… - Journal of Molecular …, 2021 - Elsevier
… The reported compound ethyl 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate showed the signals as triplet at δ 1.21 ppm for ester CH 3 , three singlets at …
Number of citations: 22 www.sciencedirect.com
D Chopra, TP Mohan, KS Rao… - … Section E: Structure …, 2004 - scripts.iucr.org
The title compound (also known as pyrazosulfuron-ethyl), C14H18N6O7S, is a potent agrochemical exhibiting herbicidal activity. There are intramolecular N—H⋯N and C—H⋯O …
Number of citations: 6 scripts.iucr.org
C Wu, YQ Zhu, HB Li, JR Li, XL Ren, B Li… - … Section C: Crystal …, 2005 - scripts.iucr.org
The molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, C13H18N6O2, (I), and ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-…
Number of citations: 2 scripts.iucr.org
C Almansa, LA Gómez, FL Cavalcanti… - Journal of medicinal …, 1997 - ACS Publications
… Methyl 5-[[2‘-(Aminosulfonyl)-1,1‘-biphenyl-4-yl]methyl]-1-butyl-3-methyl-1H-pyrazole-4-carboxylate (32b). To a solution of 31b (mp 163−164 C; obtained from 5b and 29 as described …
Number of citations: 111 pubs.acs.org
B Barta Holló, LS Vojinović Ješić… - Journal of Thermal …, 2020 - Springer
… In this paper, we describe the synthesis of four new complexes of ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with CuX 2 ·nH 2 O, X = Cl, n = 2; X = Br, n = 0; X = NO 3 , n = 3, …
Number of citations: 2 link.springer.com
BB Holló, LSV Jesic, MM Radanovic… - Journal of Thermal …, 2020 - go.gale.com
… In this paper, we describe the synthesis of four new complexes of ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) with CuX 2 ·nH 2 O, X = Cl, n = 2; X = Br, n = 0; X = NO 3 , n = 3, …
Number of citations: 3 go.gale.com

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